molecular formula C9H7ClN2O B1456289 2-Acetyl-4-chloro-2H-indazole CAS No. 1303890-13-2

2-Acetyl-4-chloro-2H-indazole

Cat. No. B1456289
M. Wt: 194.62 g/mol
InChI Key: AFZQNUVTJOWLTR-UHFFFAOYSA-N
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Description

Indazoles are a class of nitrogen-containing heterocyclic compounds. They have a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The indazole motif is widely present in bioactive natural products and drug molecules that exhibit distinctive bioactivities .


Synthesis Analysis

The synthesis of 2H-indazoles has been a subject of research in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of indazoles can be protonated to an indazolium cation or deprotonated to an indazolate anion .


Chemical Reactions Analysis

The late-stage functionalization of 2H-indazoles includes the C3-functionalization of 2H-indazoles through transition metal-catalyzed C–H activation or a radical pathway, transition metal-catalyzed ortho C2′–H functionalization of 2H-indazoles, and remote C–H functionalization at the benzene ring in 2H-indazoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of indazoles can vary widely depending on their specific structure. Indazole is an amphoteric molecule which can be protonated to an indazolium cation or deprotonated to an indazolate anion .

Scientific Research Applications

1. Antimicrobial and Anti-Inflammatory Agents

  • Summary of Application : 2H-indazole derivatives are designed by hybridizing cyclic systems commonly found in antimicrobial and anti-inflammatory compounds . These derivatives are tested against selected intestinal and vaginal pathogens, including protozoa, bacteria, and yeasts .
  • Methods of Application : The derivatives are synthesized and their antimicrobial activity is evaluated in vitro . The anti-inflammatory potential for selected compounds is evaluated in silico and in vitro against human cyclooxygenase-2 (COX-2) .
  • Results : The synthesized compounds have antiprotozoal activity and, in most cases, are more potent than the reference drug metronidazole . Furthermore, two 2,3-diphenyl-2H-indazole derivatives showed in vitro growth inhibition against Candida albicans and Candida glabrata .

2. Antistaphylococcal Agents

  • Summary of Application : 2,3-Diphenyl-7-(5-nitrofurfurylidene)-3,3a,4,5,6,7-hexahydroindazole, a derivative of indazole, was found to have high antistaphylococcal activity .
  • Methods of Application : The antimicrobial activities of 2-arylidene-6-furfurylidene cyclohexanones and hexahydroindazoles were studied .
  • Results : The majority of the compounds had moderate-to-high activity against the test cultures of Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli .

3. Antihypertensive Agents

  • Summary of Application : Indazole-containing heterocyclic compounds have a wide variety of medicinal applications, including as antihypertensive agents . These compounds can help in the management of high blood pressure.
  • Results : The results can vary, but indazole derivatives have been found to be effective in managing high blood pressure in some cases .

4. Anticancer Agents

  • Summary of Application : Indazole derivatives have been found to have anticancer properties . They can inhibit the growth of cancer cells and can be used in the treatment of various types of cancer.
  • Results : The results can vary, but indazole derivatives have been found to be effective in inhibiting the growth of cancer cells in some cases .

5. Antidepressant Agents

  • Summary of Application : Indazole derivatives have been found to have antidepressant properties . They can help in the management of depression and other mood disorders.
  • Results : The results can vary, but indazole derivatives have been found to be effective in managing depression in some cases .

6. Phosphoinositide 3-Kinase δ Inhibitors

  • Summary of Application : Indazole-containing heterocyclic compounds can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .
  • Results : The results can vary, but indazole derivatives have been found to be effective in treating respiratory diseases in some cases .

Safety And Hazards

According to the safety data sheet, indazole is not considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

Recent advances in the late-stage functionalization of 2H-indazoles, including the C3-functionalization of 2H-indazoles through transition metal-catalyzed C–H activation or a radical pathway, transition metal-catalyzed ortho C2′–H functionalization of 2H-indazoles, and remote C–H functionalization at the benzene ring in 2H-indazoles, have been summarized . This suggests that there is ongoing research into the development of new synthetic strategies for indazoles.

properties

IUPAC Name

1-(4-chloroindazol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-6(13)12-5-7-8(10)3-2-4-9(7)11-12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFZQNUVTJOWLTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=C2C(=N1)C=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetyl-4-chloro-2H-indazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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